![molecular formula C24H25N3O4 B2669550 N-(2,6-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872857-45-9](/img/structure/B2669550.png)
N-(2,6-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
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Description
N-(2,6-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C24H25N3O4 and its molecular weight is 419.481. The purity is usually 95%.
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Scientific Research Applications
Antifungal Agents
One study discusses derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, identifying them as potent fungicidal agents against Candida species and other fungi, such as molds and dermatophytes. These derivatives show promising in vitro antifungal activity and in vivo efficacy in a murine model of systemic Candida albicans infection. The improvement in plasmatic stability through chemical modification suggests a pathway for enhancing the efficacy of related compounds, including the compound , in antifungal applications (Bardiot et al., 2015).
Antimicrobial Activity
Another study synthesizes 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and evaluates their antimicrobial and hemolytic activity. The synthesized compounds exhibit variable antimicrobial activity against selected microbial species, highlighting the potential utility of morpholine and related structures in developing new antimicrobial agents (Gul et al., 2017).
Synthesis and Transformations
The study on the synthesis and transformations of two types of 4-phosphorylated aldehydes of the oxazole series demonstrates the chemical reactivity and potential applications of compounds containing morpholine and related functionalities. These compounds can act as polycentered electrophilic agents, suggesting their use in synthesizing novel chemical entities with potential pharmacological applications (Vydzhak et al., 2002).
Inclusion Compounds and Salts
The research on structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides shows the potential of morpholine-related compounds in forming inclusion complexes and salts with enhanced fluorescence emission. These properties could be leveraged in developing new materials for sensing, imaging, and other applications (Karmakar et al., 2007).
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-16-6-5-7-17(2)22(16)25-24(30)23(29)19-14-27(20-9-4-3-8-18(19)20)15-21(28)26-10-12-31-13-11-26/h3-9,14H,10-13,15H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXOAVOLCJUKSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide |
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